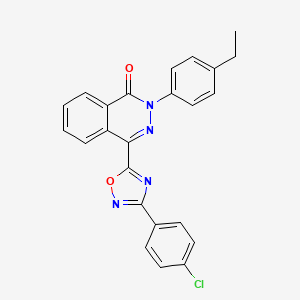

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one

Description

The compound 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one features a phthalazin-1(2H)-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and at position 2 with a 4-ethylphenyl group. Phthalazinone derivatives are recognized for diverse therapeutic applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities . The incorporation of the 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity due to its electron-deficient nature and hydrogen-bonding capabilities .

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN4O2/c1-2-15-7-13-18(14-8-15)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-9-11-17(25)12-10-16/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFLSLUPDNWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable hydrazide with a nitrile in the presence of an acid catalyst to form the 1,2,4-oxadiazole ring.

Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and a suitable base.

Formation of the phthalazinone core: The phthalazinone core is synthesized through the condensation of the intermediate with phthalic anhydride under acidic conditions.

Introduction of the ethylphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and ethylphenyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities. It is used in the development of new therapeutic agents.

Biological Studies: It is used as a probe to study various biological pathways and mechanisms, particularly those involving inflammation and cancer.

Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and various kinases.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production and cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include phthalazinones and oxadiazole derivatives with varying aryl substitutions (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Analogues

*Estimated based on molecular formula (C25H19ClN4O2).

Key Observations:

Substituent Position and Bioactivity: The 4-chlorophenyl group on the oxadiazole ring (target compound) is structurally analogous to Compound 36 (), which inhibits SARS-CoV 3CLpro .

Synthetic Efficiency :

- Yields for oxadiazole-containing compounds vary widely (30–72% in ), influenced by substituent complexity. The target compound’s 4-ethylphenyl group may require optimized coupling conditions to improve synthetic efficiency .

Therapeutic Potential: Phthalazinones with electron-withdrawing groups (e.g., 4-ClBz in ) exhibit antimicrobial activity, implying that the target compound’s 4-chlorophenyl and oxadiazole groups may synergize for similar effects .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The 1,2,4-oxadiazole ring resists enzymatic degradation, a advantage over ester- or amide-containing analogues .

Biological Activity

The compound 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one is a phthalazinone derivative that has garnered attention due to its potential biological activities. Phthalazines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 359.8 g/mol. The structure features a phthalazinone core substituted with a 4-chlorophenyl group and a 4-ethylphenyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.8 g/mol |

| CAS Number | Not listed |

Antimicrobial Activity

Research indicates that phthalazinone derivatives exhibit significant antimicrobial properties. A study published in the Egyptian Journal of Chemistry showed that various phthalazinone derivatives were tested for their in vitro antimicrobial activity against several pathogens, demonstrating promising results against both Gram-positive and Gram-negative bacteria . The compound in focus is hypothesized to have enhanced antimicrobial efficacy due to the presence of the oxadiazole moiety, which is known to contribute to biological activities.

Anticancer Activity

Phthalazinones have been reported to possess anticancer properties. A series of studies have evaluated the cytotoxic effects of phthalazinone derivatives against different cancer cell lines. For instance, derivatives with varied substitutions at the phenyl rings showed differing levels of antiproliferative activity against human tumor cells . The specific compound may exhibit similar or enhanced activity due to its unique structure.

The mechanism by which phthalazinones exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. Preliminary data suggest that compounds with oxadiazole groups can inhibit certain enzymes involved in cancer cell proliferation and survival pathways . Further research is required to elucidate the precise mechanisms for this specific compound.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated various phthalazinone derivatives against Staphylococcus aureus and Escherichia coli, finding that some derivatives exhibited significant inhibition zones compared to controls .

- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that certain substitutions on the phthalazinone scaffold could enhance cytotoxicity, suggesting structure-activity relationships that merit further investigation .

- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including good membrane permeability and metabolic stability, which could be advantageous for therapeutic applications .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and oxadiazole/phthalazinone carbons (δ 160–170 ppm) .

- HPLC-MS : Quantify purity and confirm molecular weight (expected [M+H]⁺ = 457.8) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., substituent orientation) using single-crystal data .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies may arise from:

- Isomerism : Ensure stereochemical uniformity (e.g., Z/E isomers in oxadiazole derivatives) via chiral HPLC .

- Purity : Trace impurities (e.g., unreacted 4-chlorophenyl precursors) can skew bioassay results. Use preparative HPLC for isolation .

- Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) with positive controls (e.g., doxorubicin for cytotoxicity) .

What computational approaches are used to predict the structure-activity relationship (SAR) of this compound?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to targets (e.g., PARP-1 or EGFR kinases) using AutoDock Vina with crystallographic data from related phthalazinones .

- QSAR Modeling : Correlate electronic properties (e.g., HOMO/LUMO energies) with antimicrobial activity using Gaussian 09 .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .

What are the solubility challenges, and how can they be addressed for in vitro studies?

Q. Basic Research Focus

- Low Aqueous Solubility : Due to hydrophobic substituents (4-ethylphenyl). Solutions include:

- Stability : Store at -20°C under inert gas to prevent oxidation of the oxadiazole ring .

How do substituents (4-chlorophenyl, 4-ethylphenyl) influence the compound’s bioactivity?

Q. Advanced Research Focus

- 4-Chlorophenyl : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., cytochrome P450) .

- 4-Ethylphenyl : Introduces steric bulk, potentially reducing off-target binding but increasing metabolic stability .

Validation : Compare IC₅₀ values against analogs with methyl/methoxy substituents .

What analytical techniques are recommended for assessing synthetic byproducts?

Q. Advanced Research Focus

- LC-MS/MS : Identify byproducts (e.g., dechlorinated derivatives or open-chain intermediates) .

- ²⁹Si NMR : Detect silanol contaminants from column chromatography .

Mitigation : Optimize column gradients and use scavenger resins during synthesis .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced Research Focus

- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 for 2 hours; monitor degradation via HPLC .

- Plasma Stability : Assess metabolite formation in human plasma (37°C, 24h) using UPLC-QTOF .

Outcome : Half-life >6 hours supports in vivo applicability .

What strategies are employed to elucidate metabolic pathways of this compound?

Q. Advanced Research Focus

- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; identify Phase I metabolites (e.g., hydroxylation at the ethyl group) .

- CYP450 Inhibition Assays : Determine isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) .

- High-Resolution MS : Assign exact masses to glucuronidated or sulfated Phase II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.